2-(4-Bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride
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Overview
Description
2-(4-Bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-aminobenzimidazole, followed by cyclization and subsequent functionalization with pyrrolidine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistent quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly adopted to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions typically result in the replacement of the bromine atom with another functional group.
Scientific Research Applications
2-(4-Bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]benzimidazole
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole is unique due to its additional pyrrolidine moiety, which may enhance its biological activity and specificity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4.2ClH/c22-17-9-7-16(8-10-17)20-15-26-19-6-2-1-5-18(19)23-21(26)25(20)14-13-24-11-3-4-12-24;;/h1-2,5-10,15H,3-4,11-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBCVNXFGRFOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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